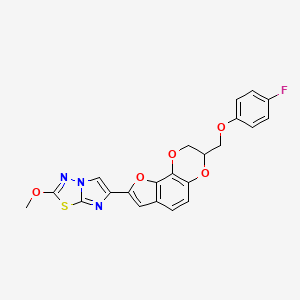
PAR4 antagonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protease-activated receptor 4 antagonist 4 is a compound that targets protease-activated receptor 4, a member of the G-protein-coupled receptor family. Protease-activated receptor 4 is activated by thrombin and plays a crucial role in platelet aggregation and thrombosis. Protease-activated receptor 4 antagonist 4 is being studied for its potential therapeutic applications in preventing thrombotic disorders and other related conditions .
準備方法
The synthesis of protease-activated receptor 4 antagonist 4 typically involves a multi-step process. One common synthetic route includes the development of indole-based antagonists. The process begins with the preparation of an indole scaffold, followed by functionalization to introduce specific substituents that enhance the antagonist activity. The reaction conditions often involve the use of reagents such as palladium catalysts and various solvents to facilitate the coupling reactions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques .
化学反応の分析
Protease-activated receptor 4 antagonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the antagonist, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups on the indole scaffold. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
科学的研究の応用
Protease-activated receptor 4 antagonist 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of protease-activated receptor 4 antagonists and to develop new analogs with improved properties.
作用機序
Protease-activated receptor 4 antagonist 4 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet aggregation and thrombus formation. The molecular targets involved include the G-protein-coupled receptor protease-activated receptor 4 and its associated signaling proteins, such as Gαq and Gα12/13 . By modulating these pathways, protease-activated receptor 4 antagonist 4 can effectively reduce thrombin-induced platelet activation and aggregation .
類似化合物との比較
Protease-activated receptor 4 antagonist 4 can be compared with other protease-activated receptor antagonists, such as protease-activated receptor 1 antagonists. While both types of antagonists target thrombin receptors, protease-activated receptor 4 antagonists are unique in their ability to provide sustained inhibition of platelet aggregation with a potentially lower risk of bleeding compared to protease-activated receptor 1 antagonists . Similar compounds include:
Protease-activated receptor 1 antagonists: These compounds target protease-activated receptor 1 and are used to prevent thrombotic events but may have a higher bleeding risk.
Protease-activated receptor 2 antagonists: These antagonists target protease-activated receptor 2 and are being studied for their roles in inflammation and pain.
Protease-activated receptor 3 antagonists: These compounds target protease-activated receptor 3 and are less commonly studied compared to protease-activated receptor 1 and protease-activated receptor 4 antagonists
Protease-activated receptor 4 antagonist 4 stands out due to its specific targeting of protease-activated receptor 4 and its potential for safer antithrombotic therapy.
特性
分子式 |
C22H16FN3O5S |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
6-[3-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)29-11-15(30-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
InChIキー |
VJSADDJHZGKMFX-UHFFFAOYSA-N |
正規SMILES |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OC(CO5)COC6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


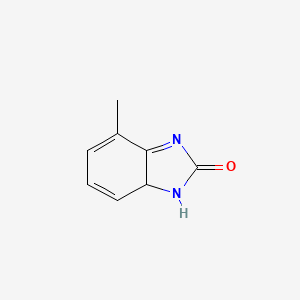



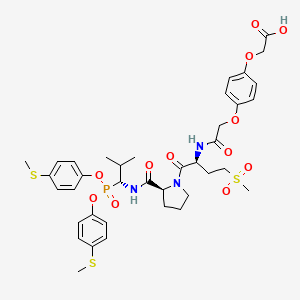
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
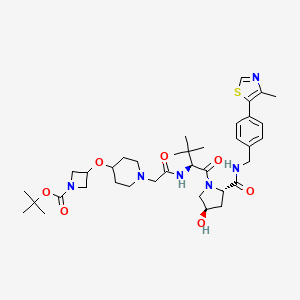

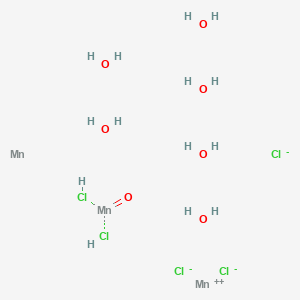
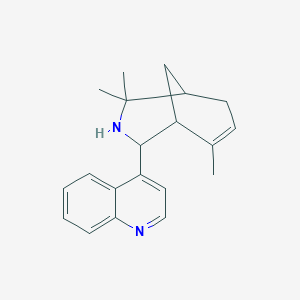

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)


